SCD1 Inhibitory Potency: Class-Level SAR Inferred from the Ethoxy-Substituted Phenylpyridazine Series
No direct SCD1 IC50 value for CAS 1040640-12-7 has been published in the peer-reviewed or patent literature as of this analysis. However, the compound shares its 4-ethoxyphenyl-pyridazine architecture with the extensively characterized lead compound XEN103 (CAS 840489-44-3), which differs only in the pyridine substitution pattern (6-chloro vs. 5-trifluoromethyl-4-fluoro) [1]. In the same piperazin-1-ylpyridazine series, the 4-ethoxyphenyl substituent was shown to be a key pharmacophoric element; analog compounds lacking the 4-ethoxy group or bearing shorter alkoxy chains (methoxy, propoxy) displayed markedly reduced SCD1 inhibition in both mouse microsomal (mSCD1) and human HepG2 cellular assays [1]. XEN103 demonstrated mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1]. Based on published SAR tables, the ethoxy-to-methoxy exchange in this scaffold typically reduces SCD1 potency by 5- to 20-fold depending on the specific pyridine substitution pattern [1].
| Evidence Dimension | SCD1 enzymatic inhibition (mSCD1 and HepG2 cellular assay) |
|---|---|
| Target Compound Data | No published quantitative data specific to CAS 1040640-12-7 |
| Comparator Or Baseline | XEN103 (CAS 840489-44-3): mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM [1]; methoxy analog (CAS 1040639-66-4): no published IC50, but predicted 5–20-fold weaker than ethoxy series based on class SAR [1] |
| Quantified Difference | Cannot be calculated due to absence of target-specific data |
| Conditions | Mouse SCD1 microsomal assay and human HepG2 whole-cell SCD1 assay (Zhang et al., 2013) |
Why This Matters
The ethoxy substituent is a demonstrated potency driver in this chemotype; procurement decisions based on alkoxy chain identity cannot be made interchangeably without compound-specific validation data.
- [1] Zhang Z, et al. J Med Chem. 2013;56(2):568-583. PMID: 23245208. View Source
